![molecular formula C6H4BrN3S B1374291 5-Bromothieno[2,3-D]pyrimidin-4-amine CAS No. 1337532-92-9](/img/structure/B1374291.png)
5-Bromothieno[2,3-D]pyrimidin-4-amine
Übersicht
Beschreibung
5-Bromothieno[2,3-D]pyrimidin-4-amine is a chemical compound with the linear formula C6H4BrN3S . It has a molecular weight of 230.09 .
Synthesis Analysis
The synthesis of 5-Bromothieno[2,3-D]pyrimidin-4-amine and similar compounds has been reported in several studies . For instance, one study reported the synthesis of a series of 8-arylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amines via a microwave-assisted multi-step synthesis . Another study reported the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4-amine consists of a six-membered ring containing two nitrogen atoms and one sulfur atom . The bromine atom is attached to the fifth carbon atom in the ring .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including 5-Bromothieno[2,3-D]pyrimidin-4-amine, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antioxidant Applications
Pyrimidines also exhibit antioxidant effects . They can neutralize harmful free radicals in the body, which can help prevent various diseases and conditions associated with oxidative stress .
Antibacterial Applications
Pyrimidines have been found to possess antibacterial properties . They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial drugs .
Antiviral Applications
Some pyrimidines have been found to have antiviral properties . They can inhibit the replication of certain viruses, which could potentially be used in the treatment of various viral infections .
Antifungal Applications
Pyrimidines also exhibit antifungal effects . They can inhibit the growth of certain fungi, making them potential candidates for the development of new antifungal drugs .
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Synthesis of Novel Compounds
5-Bromothieno[2,3-D]pyrimidin-4-amine can be used in the synthesis of novel compounds . Researchers are working on designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .
Pharmaceutical Research
5-Bromothieno[2,3-D]pyrimidin-4-amine is used in pharmaceutical research . It’s a building block in the synthesis of various pharmaceutical compounds .
Zukünftige Richtungen
The future directions for research on 5-Bromothieno[2,3-D]pyrimidin-4-amine could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the reported activities of related compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
Wirkmechanismus
Target of Action
The primary target of 5-Bromothieno[2,3-D]pyrimidin-4-amine is Cyt-bd , a protein complex found in the respiratory chain of many bacteria . This protein complex plays a crucial role in the energy metabolism of these organisms.
Mode of Action
5-Bromothieno[2,3-D]pyrimidin-4-amine interacts with its target, Cyt-bd, by inhibiting its function
Biochemical Pathways
The inhibition of Cyt-bd by 5-Bromothieno[2,3-D]pyrimidin-4-amine affects the respiratory chain of the bacteria, disrupting their energy metabolism . This disruption can lead to the death of the bacteria, making 5-Bromothieno[2,3-D]pyrimidin-4-amine a potential antibacterial agent.
Result of Action
The result of the action of 5-Bromothieno[2,3-D]pyrimidin-4-amine is the disruption of the energy metabolism of bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs.
Eigenschaften
IUPAC Name |
5-bromothieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGNYVXBEMTBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2S1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735838 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1337532-92-9 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

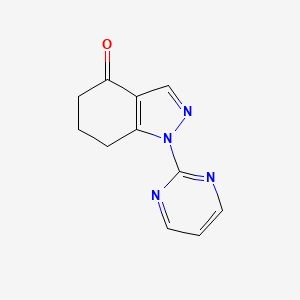
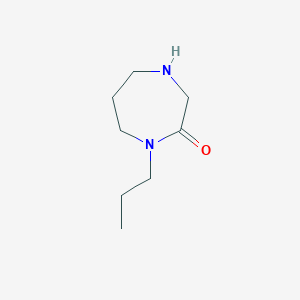
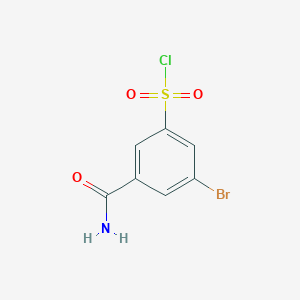
amine](/img/structure/B1374211.png)
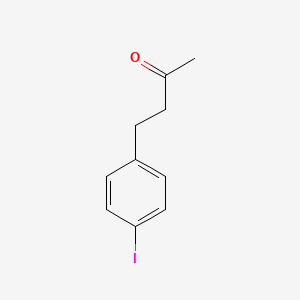
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)
![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)
![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)
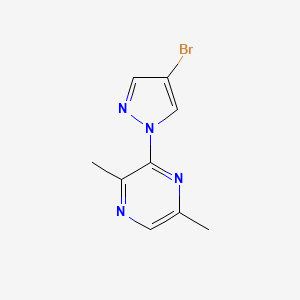

![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)
